molecular formula C14H26N2O3 B2679716 Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate CAS No. 1932341-80-4

Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate

Cat. No. B2679716
CAS RN: 1932341-80-4
M. Wt: 270.373
InChI Key: UVNQOHDCZZUHKK-BXUZGUMPSA-N
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Description

Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a spirocyclic lactam that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Enantioselective Electrochemical Processes

Racemic amines, including those with a chiral center α to the amino group, have been utilized in enantioselective electrocatalytic oxidation processes. These processes yield carbonyl compounds and amines with significant enantiopurity, indicating potential applications in asymmetric synthesis and chiral molecule production (Kashiwagi et al., 1999).

Structural and Conformational Analysis

The racemic form of this compound has been subjected to structural and conformational studies using X-ray crystallography. These studies reveal insights into the compound's solid-state structure, which is valuable for understanding its chemical and physical properties (García-Egido et al., 2000).

Chemoenzymatic Synthesis

Racemic cis-10-azatetracyclo[7.2.0.12,6.14,8]tridecan-11-one, a related compound, has been synthesized chemoenzymatically. This synthesis approach, involving enzymes like Candida antarctica lipase, demonstrates the compound's potential in creating enantiopure derivatives for various applications in organic chemistry and drug discovery (Gyarmati et al., 2004).

Synthesis of Novel Compounds

Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a structurally related compound, have been explored. These synthetic methods provide access to novel compounds and highlight the versatility of spirocyclic compounds in medicinal chemistry and drug design (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl (6R,11R)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNQOHDCZZUHKK-BXUZGUMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@]2(C1)CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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